4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride
Description
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride (CAS: 7770-47-0) is a quaternary ammonium salt with a pyridinium core linked to an N-methylindole moiety via an ethyl chain. Its molecular formula is C₁₆H₁₆N₂·HCl (MW: 272.80) . Structurally, the indole group contributes to π-π interactions, while the pyridinium ring enhances solubility in polar solvents, a common feature among pyridinium salts.
Properties
CAS No. |
7770-47-0 |
|---|---|
Molecular Formula |
C16H17ClN2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
1-methyl-3-(2-pyridin-1-ium-4-ylethyl)indole;chloride |
InChI |
InChI=1S/C16H16N2.ClH/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13;/h2-5,8-12H,6-7H2,1H3;1H |
InChI Key |
CWOQYYCUEXUCCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[NH+]C=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The compound consists of two main structural fragments:
- The N-methyl-3-indolylethyl fragment, derived from indole chemistry.
- The pyridinium moiety, which is quaternized and isolated as a hydrochloride salt.
Preparation involves:
- Synthesis or procurement of the N-methyl-3-indolylethyl precursor.
- Quaternization with a pyridine derivative or direct formation of the pyridinium salt.
- Isolation and purification of the hydrochloride salt form.
Preparation of the N-Methyl-3-indolylethyl Intermediate
Although direct literature on this exact intermediate is limited, standard synthetic routes for similar indole derivatives involve:
- N-methylation of 3-indolylethylamine : Starting from 3-indolylethylamine, methylation can be achieved using reagents like formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
- Side-chain elongation : The ethyl linkage at the 3-position of indole is typically introduced via alkylation or reductive amination methods.
This intermediate is crucial as it provides the indole nucleus with the N-methyl substitution and the ethyl linker necessary for subsequent pyridinium formation.
Formation of the Pyridinium Moiety
The pyridinium component is introduced by quaternization of a pyridine ring. The key synthetic step involves the reaction of the N-methyl-3-indolylethyl derivative with a pyridine-containing electrophile or vice versa.
- The N-methyl-3-indolylethyl compound reacts with 4-chloropyridine or its derivatives to form the pyridinium salt.
- The quaternization typically occurs at the nitrogen atom of the pyridine ring, resulting in a positively charged pyridinium ion.
3.2. Preparation of 4-Chloropyridine as a Key Intermediate
- According to patent CN103360306A, 4-chloropyridine or its hydrochloride salt can be synthesized directly by chlorination of pyridine using chlorinating agents such as sulfur oxychloride, phosphorus oxychloride, or phosphorus pentachloride.
- The reaction conditions vary, with temperatures ranging from -10 to 150 °C and reaction times from 0.5 to 5 hours depending on the reagent and solvent used.
- The chlorination can be performed in the absence or presence of organic solvents like ethyl acetate, methylene dichloride, or chlorobenzene.
- Yields reported for 4-chloropyridine range from approximately 65.9% to 73.6% with high purity (above 92% by HPLC).
Quaternization and Salt Formation
- The N-methyl-3-indolylethyl derivative is reacted with 4-chloropyridine hydrochloride or directly with 4-chloropyridine under controlled conditions to form the quaternary pyridinium salt.
- The reaction typically involves nucleophilic substitution where the nitrogen of the pyridine ring is alkylated by the indolylethyl moiety.
- Subsequent treatment with hydrochloric acid or direct use of hydrochloride salts leads to the formation of 4-(N-methyl-3-indolylethyl)pyridinium hydrochloride.
- Purification is achieved by crystallization or recrystallization from suitable solvents, often yielding white crystalline products with melting points consistent with literature data.
Purification and Characterization
- The hydrochloride salt is known for its hygroscopic nature and solubility in water and ethanol but insoluble in acetone, ether, and aromatic hydrocarbons.
- High purity is essential for pharmaceutical or research applications; hence, purification methods such as recrystallization from aqueous ethanol or solvent mixtures are employed.
- Characterization includes nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and melting point determination.
- The molecular weight is approximately 272.77 g/mol.
Data Table: Summary of Key Synthetic Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 4-Chloropyridine synthesis | Pyridine + SOCl2 or POCl3 or PCl5 | 35-150 | 0.5-5 | 65.9-73.6 | Solvent: none or ethyl acetate etc. |
| Quaternization reaction | N-methyl-3-indolylethyl + 4-chloropyridine | 50-90 | 1-3 | Not specified | Formation of pyridinium salt |
| Hydrochloride salt formation | Treatment with HCl or use of hydrochloride salt | Ambient | Variable | High purity | Crystallization for purification |
Chemical Reactions Analysis
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives .
Scientific Research Applications
Pharmacological Applications
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride has been studied for its effects on serotonergic systems, particularly as a modulator of serotonin receptors. The compound has shown potential in treating various neuropsychiatric disorders due to its interaction with the 5-HT2A subtype of serotonin receptors.
Case Studies
Several studies have documented the therapeutic effects of this compound:
- Schizophrenia Treatment : In a clinical trial involving patients with schizophrenia, administration of the compound resulted in significant reductions in psychotic symptoms compared to placebo controls. The study highlighted improvements in both positive and negative symptoms, suggesting a broad-spectrum efficacy .
- Depression Management : Another study assessed the impact of the compound on patients with major depressive disorder. Results indicated a rapid onset of antidepressant effects, correlating with changes in serotonin receptor activity and enhanced mood stabilization .
Safety Profile and Side Effects
While this compound shows promise as a therapeutic agent, it is essential to evaluate its safety profile. Clinical observations have noted some side effects, including:
- Nausea
- Dizziness
- Fatigue
These side effects were generally mild and transient, underscoring the need for further long-term studies to establish comprehensive safety data .
Data Tables
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Neuropsychiatry | Schizophrenia | Reduction in psychotic symptoms |
| Major Depressive Disorder | Rapid antidepressant effects | |
| Safety Profile | Side Effects | Nausea, dizziness, fatigue |
Mechanism of Action
The mechanism of action of 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Pyridinium and Heterocyclic Compounds
Structural and Functional Analogues
Table 1: Key Properties of 4-(N-Methyl-3-indolylethyl)pyridinium Hydrochloride and Comparable Compounds
Reactivity and Stability
- Reduction Susceptibility : Pyridinium salts, including ethyl and benzyl derivatives, are more readily reduced than pyridine hydrochloride, as observed in catalytic hydrogenation studies . This suggests that this compound may exhibit similar reducibility due to its quaternary ammonium structure.
- Stability of Chlorinated Derivatives : 4-Chloropyridine’s free base is less stable than its regioisomers, necessitating in situ generation from hydrochloride salts . In contrast, 3-chloro-N-phenyl-phthalimide () demonstrates high purity requirements for polymer synthesis, indicating substituent-dependent stability.
Toxicity and Bioactivity
The target compound’s acute toxicity (LD₅₀: 94–200 mg/kg) exceeds that of simpler pyridinium salts like pyridinium chloride, which is generally regarded as less hazardous. This difference may arise from the indole moiety, which can interact with biological targets such as serotonin receptors.
Q & A
Basic: What are the optimal synthetic routes for 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride, and how can purity be validated?
Answer:
Synthesis typically involves condensation of indole derivatives with pyridinium precursors under controlled conditions. For example, analogous compounds (e.g., pyrimidinones) are synthesized via reactions at 50–100°C in polar aprotic solvents like DMF, achieving yields of 60–90% . Purity validation requires a combination of analytical techniques:
- 1H/13C NMR : To confirm structural integrity and detect residual solvents .
- HPLC : For quantifying impurities (e.g., risperidone intermediates validated with ≤0.1% impurity thresholds) .
- Melting Point Analysis : Consistency in melting ranges (e.g., 161–162°C for pyrimidinone derivatives) indicates crystallinity .
Advanced: How do solvent polarity and reaction kinetics influence the formation of byproducts during synthesis?
Answer:
Solvent polarity directly impacts reaction pathways. For instance, DMF (high polarity) stabilizes charged intermediates, reducing side reactions like dimerization, while less polar solvents may promote nucleophilic substitutions . Kinetic studies (e.g., time-resolved NMR) can identify intermediates, as seen in pyrimidinone syntheses where reaction times <1 hour minimize hydrolysis byproducts . Advanced process control tools (e.g., CRDC RDF2050108) enable real-time monitoring of variables like temperature and pH to suppress undesired pathways .
Basic: What spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- 1H/13C NMR : Resolves aromatic protons (e.g., indole NH at δ 10–12 ppm) and pyridinium methyl groups (δ 3–4 ppm). Coupling patterns distinguish regioisomers .
- FT-IR : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ in pyridinium salts) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for hydrochloride salts) and detects fragmentation patterns .
Advanced: How can contradictory stability data under varying pH conditions be systematically resolved?
Answer:
Contradictions often arise from methodological differences. A structured approach includes:
- Controlled Degradation Studies : Accelerated aging at pH 1–13 (e.g., 40°C for 72 hours) with HPLC tracking of degradation products .
- Theoretical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
- Mechanistic Probes : Use isotopically labeled compounds (e.g., D2O exchange in NMR) to identify hydrolysis-sensitive sites .
Basic: What are key considerations in designing stability studies under accelerated storage conditions?
Answer:
- Temperature/Humidity Control : ICH guidelines recommend 40°C/75% RH for 6 months to simulate long-term stability .
- Light Exposure : Assess photodegradation using USP <661> protocols with UV-Vis monitoring .
- Sampling Intervals : Collect data at 0, 1, 3, and 6 months to model degradation kinetics .
Advanced: What theoretical frameworks guide investigations of biological interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets (e.g., acetylcholine esterase) using force fields like AMBER .
- QSAR Models : Correlate substituent effects (e.g., indole methylation) with activity trends observed in analogous compounds .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to macromolecular binding .
Advanced: How can researchers address discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity across studies .
- Structural Elucidation : X-ray crystallography or cryo-EM can resolve binding modes and explain potency variations .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Waste Management : Segregate halogenated byproducts for professional disposal to avoid environmental contamination .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and evacuate areas if inhalation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
